Hidrato de 2-(5-bromo-2-tienil)-2-oxoacetaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT) has been synthesized by Claisen-Schmidt condensation reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile has been reported . The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .Aplicaciones Científicas De Investigación

Electrónica Orgánica

Hidrato de 2-(5-bromo-2-tienil)-2-oxoacetaldehído: ha demostrado potencial en el campo de la electrónica orgánica, particularmente como bloque de construcción para semiconductores orgánicos . Su estructura plana y la conjugación dentro del anillo de tiofeno lo hacen adecuado para crear materiales con propiedades deseables de transporte de carga. Este compuesto se puede incorporar en materiales utilizados en transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED), contribuyendo al desarrollo de dispositivos electrónicos flexibles y ligeros.

Tecnología de Sensores

En la tecnología de sensores, los derivados de este compuesto se han utilizado en la fabricación de sensores químicos . El átomo de bromo en la molécula se puede utilizar para una mayor funcionalización, lo que permite la creación de materiales de detección sensibles y selectivos. Estos materiales pueden detectar diversas sustancias, desde contaminantes ambientales hasta biomarcadores para el diagnóstico médico.

Celdas Solares Sensibilizadas con Tinte (DSSC)

El uso de This compound en células solares sensibilizadas con tinte se ha explorado debido a su capacidad para formar estructuras complejas que pueden actuar como componentes de captación de luz . El compuesto se puede modificar para mejorar su absorción de luz y su fotoestabilidad, lo cual es crucial para la eficiencia de las DSSC.

Celdas Solares Orgánicas

En el contexto de las células solares orgánicas, los derivados del tiofeno son componentes clave en el diseño de materiales donantes . Los derivados del compuesto se pueden sintetizar para formar materiales que proporcionan un buen equilibrio entre las propiedades de donación de electrones y aceptación de electrones, lo cual es esencial para la creación de dispositivos fotovoltaicos eficientes.

Aplicaciones Terapéuticas

El tiofeno y sus derivados, incluido el This compound, tienen importancia terapéutica en la química medicinal . Exhiben una amplia gama de actividades biológicas, como propiedades antiinflamatorias, antipsicóticas y anticancerígenas. Esto los hace valiosos para el diseño de fármacos y el desarrollo de nuevos agentes farmacológicos.

Investigación en Química Medicinal

En la investigación de química medicinal, el compuesto sirve como precursor para la síntesis de diversas moléculas bioactivas . Su flexibilidad estructural permite la creación de diversas entidades químicas que se pueden probar para una variedad de actividades biológicas, ayudando en el descubrimiento de nuevos fármacos y tratamientos.

Safety and Hazards

Direcciones Futuras

The future directions for research on “2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to new applications in various fields .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 5-bromo-2-thienylboronic acid, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, suggesting that the compound may interact with carbon-containing substrates in biological systems.

Mode of Action

Based on its structural similarity to 5-bromo-2-thienylboronic acid, it may participate in suzuki–miyaura cross-coupling reactions . In these reactions, a transition metal catalyst facilitates the formation of a carbon-carbon bond between two organic groups .

Análisis Bioquímico

Biochemical Properties

2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcriptional and translational processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could have different biochemical properties . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of specific metabolites . For example, this compound may participate in oxidation-reduction reactions, contributing to the regulation of cellular redox states and energy metabolism.

Transport and Distribution

The transport and distribution of 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate is a key determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with other biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular dynamics.

Propiedades

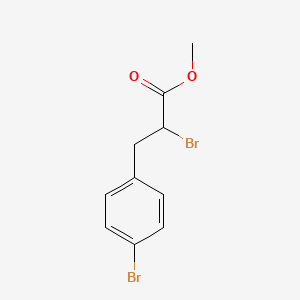

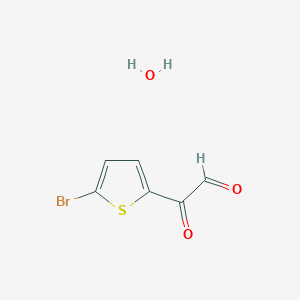

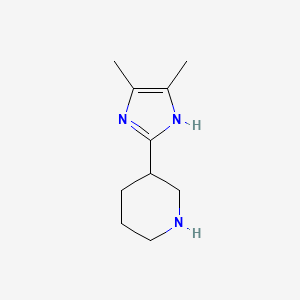

IUPAC Name |

2-(5-bromothiophen-2-yl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO2S.H2O/c7-6-2-1-5(10-6)4(9)3-8;/h1-3H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJAPSSZHPASMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656872 | |

| Record name | (5-Bromothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21175-51-9 | |

| Record name | (5-Bromothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)

![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)